3-benzyl-6-ethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-Benzyl-6-ethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a thieno[2,3-d]pyrimidine core, which is a fused ring system combining thiophene and pyrimidine rings, with additional benzyl, ethyl, and sulfanyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-ethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Benzyl and Ethyl Groups: These groups can be introduced via alkylation reactions using benzyl halides and ethyl halides in the presence of a strong base like sodium hydride or potassium carbonate.
Addition of the Sulfanyl Group: The sulfanyl group is typically introduced through nucleophilic substitution reactions using thiol reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-ethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the thieno[2,3-d]pyrimidine core or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or ethyl positions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Benzyl halides, ethyl halides, thiol reagents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thieno[2,3-d]pyrimidine derivatives.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-benzyl-6-ethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with receptor signaling pathways.
Comparison with Similar Compounds
3-Benzyl-6-ethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can be compared with other thieno[2,3-d]pyrimidine derivatives, such as:
3-Benzyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.
6-Ethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: Lacks the benzyl group, potentially altering its pharmacological profile.
3-Benzyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: Lacks the sulfanyl group, which can significantly impact its chemical properties and reactivity.
The presence of the benzyl, ethyl, and sulfanyl groups in this compound makes it unique, potentially enhancing its reactivity and broadening its range of applications compared to similar compounds.
Properties
IUPAC Name |
3-benzyl-6-ethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-2-11-8-12-13(20-11)16-15(19)17(14(12)18)9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNKNWRDAIPEIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)NC(=S)N(C2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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